6-Sialyllactosamine

Description

Glycan Nomenclature and Structural Context

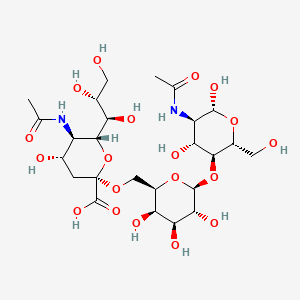

6-Sialyllactosamine (often abbreviated as 6'-SLN) is an amino trisaccharide. nih.gov Its formal IUPAC name is α-N-acetylneuraminyl-(2→6)-β-D-galactosyl-(1→4)-N-acetyl-β-D-glucosamine. nih.gov This nomenclature precisely describes its composition and the linkages between its three monosaccharide units:

N-acetylneuraminic acid (Neu5Ac): A nine-carbon sialic acid, which is the terminal, outermost sugar.

Galactose (Gal): A six-carbon hexose.

N-acetylglucosamine (GlcNAc): A derivative of glucose.

The core of the molecule is the disaccharide N-acetyllactosamine (LacNAc), which consists of galactose linked to N-acetylglucosamine via a β-(1→4) glycosidic bond. In this compound, an N-acetylneuraminic acid residue is attached to the 6th carbon position of the galactose residue through an α-(2→6) linkage. nih.gov This specific α-(2→6) linkage is a key structural feature that distinguishes it from its isomer, 3-Sialyllactosamine, where the sialic acid is attached to the 3rd carbon of galactose. This structural difference profoundly influences its biological recognition and function. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₄₂N₂O₁₉ nih.gov |

| Molecular Weight | 674.6 g/mol nih.gov |

| IUPAC Name | (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid nih.gov |

| Common Synonyms | 6'-SLN, NeuAc(α2-6)Gal(β1-4)GlcNAc, N-Acetylneuraminosyl(alpha2-6)lactosamine nih.gov |

Distribution and Biological Occurrence in Glycoconjugates

This compound is found as a terminal motif on glycans of various glycoconjugates, including glycoproteins and glycolipids, across different tissues and biological fluids in mammals. nih.gov Its distribution is tissue-specific and crucial for determining cellular function and interactions.

One of the most notable occurrences of sialylated oligosaccharides is in human milk, where they are a major component known as Human Milk Oligosaccharides (HMOs). acs.orgnih.gov While its isomer 3'-Sialyllactose is more abundant, this compound and related structures containing the Neu5Ac(α2-6)Gal linkage are also present. nih.gov Interestingly, some studies have detected 6'-Sialyllactosamine in the plasma and urine of infants, even when it was not found in the maternal milk, suggesting potential for endogenous synthesis or modification from precursors. nih.gov

In the context of tissue distribution, the α2,6-linked sialic acid moiety is a key determinant for influenza virus tropism. nih.gov In humans, receptors terminating with this structure are predominantly found on the epithelial cells of the upper respiratory tract, including the pharynx, trachea, and bronchi. nih.gov This distribution contrasts with avian-like α2,3-linked sialic acid receptors, which are more common in the lower respiratory tract, such as on alveolar cells. nih.gov This differential expression pattern is a primary reason why human influenza viruses typically infect the upper airways. nih.govnih.gov

Table 2: Biological Occurrence of this compound Moiety

| Location | Type of Glycoconjugate | Biological Context |

|---|---|---|

| Human Milk | Free Oligosaccharides (HMOs) | Infant nutrition and development, potential antiviral properties. acs.orgnih.gov |

| Cell Surfaces | N-glycans, O-glycans on glycoproteins; Glycolipids | Cellular recognition, adhesion, and signaling. nih.govsigmaaldrich.com |

| Upper Respiratory Tract | Glycoproteins on epithelial cells | Primary receptor for human influenza A viruses. nih.gov |

| Infant Plasma/Urine | Free Oligosaccharides | Indicates absorption and potential endogenous synthesis. nih.gov |

Fundamental Significance in Glycoscience

The significance of this compound in glycoscience stems from its role as a molecular recognition motif. Its specific structure is read by a variety of carbohydrate-binding proteins (lectins), including those endogenous to the host and those from pathogens.

A paramount example of its importance is in virology. The hemagglutinin (HA) protein of human-adapted influenza A viruses shows a preferential binding to glycans terminating in the Neu5Ac(α2-6)Gal structure, which includes this compound. nih.govnih.gov This binding is the critical first step that allows the virus to attach to and infect host cells in the respiratory tract. nih.gov The balance between the HA's receptor-binding activity and the viral neuraminidase (NA) enzyme's receptor-cleaving activity is essential for efficient viral replication and release. asm.org Consequently, molecules that mimic this structure, including this compound itself, are valuable tools for studying influenza virus interactions and for developing antiviral strategies that block viral attachment. researchgate.netnih.gov

Beyond its role in pathology, this compound is crucial for physiological processes. As a component of HMOs, it is believed to contribute to infant health by potentially enhancing brain development and cognition. acs.orgnih.govnih.gov It also plays a role in the innate immune system. sigmaaldrich.com Certain host lectins, such as the sialic acid-binding immunoglobulin-like lectins (Siglecs), can recognize sialylated structures on cell surfaces, mediating immune responses and maintaining cellular homeostasis. sigmaaldrich.com Furthermore, specific plant lectins, like the Sambucus nigra (elderberry) agglutinin, exhibit high specificity for the Neu5Ac(α2-6)Gal linkage, making them indispensable reagents for detecting and studying the distribution of this glycan motif in biological samples. nih.gov

Structure

3D Structure

Properties

CAS No. |

64364-50-7 |

|---|---|

Molecular Formula |

C25H42N2O19 |

Molecular Weight |

674.6 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22+,23-,25+/m0/s1 |

InChI Key |

RPSBVJXBTXEJJG-LURNZOHQSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Enzymatic and Cellular Biosynthesis Pathways

Key Glycosyltransferases and Their Molecular Biology

The synthesis of the Siaα2-6Galβ1-4GlcNAc structure, known as 6-Sialyllactosamine, is predominantly catalyzed by a single key enzyme. The molecular biology of this enzyme, including its genetic regulation, dictates the expression of this important glycan structure in a tissue- and development-specific manner.

β-Galactoside α2,6-Sialyltransferase I, commonly known as ST6Gal I or ST6GAL1, is the principal enzyme responsible for the synthesis of this compound. pnas.org It is a type II transmembrane protein located in the Golgi apparatus that catalyzes the transfer of a sialic acid molecule from a donor substrate, CMP-sialic acid, to an acceptor molecule. oup.comwikipedia.org Specifically, ST6Gal I attaches N-acetylneuraminic acid (a type of sialic acid) in an α2,6-linkage to a terminal galactose (Gal) residue of a Galβ1,4GlcNAc (N-acetyllactosamine) sequence. oup.comresearchgate.net This acceptor sequence can be present on N-linked glycans of glycoproteins or as a free disaccharide. oup.com The enzymatic activity of ST6Gal I is considered solely responsible for producing the Siaα2-6Galβ1-4GlcNAc terminus on various N-glycans, making it a critical determinant in the generation of cell-surface carbohydrate structures. pnas.orgwikipedia.org

| Enzyme | Gene | Function | Cellular Location |

|---|---|---|---|

| β-Galactoside α2,6-Sialyltransferase I | ST6GAL1 | Catalyzes the transfer of sialic acid to a Galβ1,4GlcNAc sequence, forming an α2,6-linkage. | Golgi apparatus |

The expression of the ST6GAL1 gene is complex and tightly controlled, ensuring its expression is specific to certain cell types and developmental stages. researchgate.net Regulation occurs primarily at the level of transcription. oup.com The gene features a complex structure with multiple distinct, cell-specific promoters, which leads to the generation of various mRNA transcripts with divergent 5' untranslated regions. oup.comnih.gov This sophisticated system allows for precise control over where and when the enzyme is produced.

Several factors modulate the expression of ST6GAL1:

Transcriptional Control: The use of at least four different promoters facilitates tissue-specific expression patterns. nih.gov Transcription factors such as Sp1 can drive its expression, particularly in response to external stimuli like Transforming Growth Factor-β (TGF-β). nih.govnih.gov

Epigenetic Modifications: DNA methylation is a key mechanism for regulating ST6GAL1 expression. oup.com In certain glioma cells, the gene is silenced through the methylation of its promoter regions, which prevents the binding of essential transcription factors. oup.com

External Stimuli: The gene's transcription can be influenced by various signaling molecules, including cytokines and glucocorticoids. pnas.org This allows cells to alter their surface sialylation in response to environmental cues.

Gene Amplification: In the context of cancer, increased expression of ST6GAL1 can result from gene amplification, leading to an overabundance of the enzyme and its glycan product. nih.govresearchgate.net

| Mechanism | Description | Key Factors |

|---|---|---|

| Transcriptional | Control of gene expression through multiple promoters and transcription factors. | Sp1, AP2, cell-specific promoters. nih.govoup.com |

| Epigenetic | Modulation of gene accessibility via DNA methylation of promoter regions. | DNA methyltransferases. oup.com |

| Stimulus-Responsive | Upregulation or downregulation in response to external signals. | Cytokines, glucocorticoids, TGF-β. pnas.orgnih.gov |

| Genetic | Changes in gene copy number leading to altered expression levels. | Gene amplification. nih.govresearchgate.net |

Substrate Specificity and Metabolic Precursors

The biosynthesis of this compound is dependent on the availability of specific donor and acceptor substrates. The enzyme ST6Gal I exhibits high specificity for these molecules.

Donor Substrate: The universal donor of the sialic acid moiety is CMP-N-acetylneuraminic acid (CMP-Neu5Ac) . oup.comuniprot.org This high-energy nucleotide sugar is synthesized in the nucleus and transported into the Golgi for use by sialyltransferases. The biosynthesis of sialic acids themselves originates from precursors like UDP-N-acetylglucosamine. nih.gov

Acceptor Substrate: ST6Gal I specifically recognizes the terminal N-acetyllactosamine (LacNAc) structure, characterized by the sequence Galβ1,4GlcNAc (Type 2 chain). oup.comresearchgate.net The enzyme transfers sialic acid to the galactose residue of this disaccharide. This LacNAc unit is a common component of N-linked glycans found on many cell surface and secreted proteins.

The synthesis of these precursors is a fundamental aspect of cellular metabolism. N-acetyllactosamine is formed from the nucleotide sugars UDP-galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc) by the action of other glycosyltransferases, namely β-1,4-galactosyltransferases. mdpi.com

| Role | Molecule | Metabolic Origin |

|---|---|---|

| Sialic Acid Donor | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Synthesized from UDP-N-acetylglucosamine via N-acetylmannosamine. nih.gov |

| Acceptor | N-acetyllactosamine (Galβ1,4GlcNAc) | Synthesized from UDP-galactose and N-acetylglucosamine. mdpi.com |

In Vitro and In Vivo Biosynthetic Regulation

The production of this compound is regulated differently under physiological conditions (in vivo) compared to controlled laboratory settings (in vitro).

In Vivo Regulation: Inside a living organism, the synthesis is primarily controlled by the expression level and activity of the ST6Gal I enzyme. oup.com As detailed previously, its expression is highly tissue-specific, with high levels observed in tissues like the liver and in lymphocytes. pnas.orgoup.com The synthesis is also dynamically regulated during development and in response to physiological signals. In pathological conditions such as cancer, the upregulation of ST6GAL1 is a frequent event, leading to increased levels of α2,6-sialylation on the cell surface, which can contribute to disease progression. nih.govjci.org

In Vitro Synthesis: The enzymatic synthesis of this compound can be replicated and optimized in a laboratory setting. nih.gov This is often achieved through multi-enzyme, one-pot reaction systems that utilize recombinant enzymes. nih.gov These systems can be designed to start from N-acetyllactosamine or even from simpler, less expensive monosaccharides. A key challenge in in vitro synthesis is the high cost of the CMP-sialic acid donor substrate; therefore, strategies often incorporate a regeneration cycle for CTP to make the process more economical and efficient. nih.gov By controlling parameters such as pH, temperature, and substrate concentrations, high yields of this compound can be achieved, with studies reporting yields greater than 95%. nih.gov

Biological Functions and Molecular Recognition

Roles in Intercellular Communication and Molecular Adhesion

The involvement of sialylated glycans, including 6-Sialyllactosamine, in cell adhesion is multifaceted. For instance, focal adhesion kinase (FAK), a key molecule in integrin-mediated cell adhesion, has been shown to regulate the sialylation of N-glycans. nih.gov This suggests a feedback loop where adhesion processes can influence the very glycan structures that mediate them. While the broader family of sialylated molecules is known to be crucial for the function of neural cell adhesion molecules (NCAMs) nih.gov, the specific contributions of this compound to these complex neurological processes are an area of ongoing investigation.

Ligand-Receptor Interactions in the Immune System

In the immune system, this compound acts as a critical ligand for a specialized class of receptors, thereby modulating immune cell activity and maintaining tolerance.

A primary receptor for this compound is Siglec-2, also known as CD22, which is predominantly expressed on the surface of B lymphocytes. nih.govglycopedia.eunih.gov Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a family of I-type lectins that recognize sialylated glycans and are key regulators of immune cell function. nih.govnih.gov

Direct binding studies have established that the minimal carbohydrate structure recognized by CD22 is Neu5Acα2–6Galβ-R, with a dissociation constant (Kd) of approximately 30 μM for α2–6 sialyllactosamine structures. nih.gov This specific recognition is crucial for the biological functions of CD22. nih.gov Research has also identified that a modified form, α2-6-sialylated 6-sulfo-N-acetyllactosamine, serves as a preferred, high-affinity ligand for human CD22, suggesting that additional modifications can fine-tune these interactions. nih.gov The binding of multivalent probes carrying multiple 6'-sialyllactosyl groups has been used to effectively detect the lectin activity of CD22 on cell surfaces. pnas.org

| Ligand | Key Findings | Reference |

|---|---|---|

| α2–6 Sialyllactosamine | Minimal recognized structure with a Kd of approximately 30 μM. | nih.gov |

| α2-6-sialylated 6-sulfo-N-acetyllactosamine | Identified as a preferred, high-affinity endogenous ligand for human CD22. | nih.gov |

| Multivalent 6'-sialyllactosyl probes | Effectively used to detect and probe the lectin activity of cell surface CD22. | pnas.org |

The interaction between this compound and Siglec-2 is a key mechanism for regulating B-cell activation. By binding to this compound on the same cell (cis-interaction) or adjacent cells (trans-interaction), CD22 can modulate B-cell receptor (BCR) signaling. nih.gov This engagement typically leads to the recruitment of inhibitory signaling molecules, such as the tyrosine phosphatase SHP-1, which dampens B-cell activation and helps to prevent autoimmune responses. nih.gov

The presence of α2,6-linked sialic acids, including this compound, is associated with anti-inflammatory activity and the maintenance of immune tolerance. researchgate.netfau.de Sialic acids, in general, act as self-associated molecular patterns (SAMPs), allowing inhibitory Siglecs to recognize host cells and prevent inappropriate immune activation. nih.govucsd.edu The systemic application of 6'-sialyllactose has been shown to ameliorate neomycin-induced ototoxicity in mice by attenuating macrophage activation, highlighting the anti-inflammatory potential of this glycan. nih.gov

Participation in Pathogen-Host Interactions

The very same molecular recognition systems that regulate immune homeostasis can be co-opted by pathogens to facilitate infection. This compound plays a significant role as a binding site for a variety of viruses and bacteria.

Influenza Virus: The hemagglutinin (HA) protein on the surface of influenza viruses is responsible for binding to sialic acid-containing receptors on host cells, initiating infection. nih.govmdpi.com Human-adapted influenza viruses preferentially bind to glycans terminating in α2,6-linked sialic acids, such as this compound, which are abundant in the human upper respiratory tract. nih.govdovepress.com In contrast, avian influenza viruses typically prefer α2,3-linked sialic acids. This binding preference is a critical determinant of the virus's host range and transmissibility. dovepress.com Studies have shown that human influenza H1 HAs bind strongly to 6′-sialyl-N-acetyllactosamine, while H3 HAs bind effectively to both 6′-sialyllactose and 6′-sialyl-N-acetyllactosamine. dovepress.com

Human Metapneumovirus (HMPV): The fusion (F) protein of HMPV, essential for viral entry, also recognizes sialylated glycans. nih.govnih.gov Surface plasmon resonance (SPR) studies have confirmed the binding of HMPV F to 6′-sialyllactosamine with a dissociation constant (KD) of 129.4 ± 73 nM. nih.gov This interaction is thought to be a crucial initial step in HMPV infection. nih.govnih.gov

| Virus | Viral Protein | Binding Affinity (KD) to 6'-Sialyllactosamine | Reference |

|---|---|---|---|

| Human Metapneumovirus (HMPV) | Fusion (F) Protein | 129.4 ± 73 nM | nih.gov |

The initial step in many bacterial infections is the adhesion of the pathogen to host cells, a process often mediated by lectin-glycan interactions. nih.gov Consequently, blocking this adhesion is a promising anti-virulence strategy. nih.gov Sialylated glycans, including this compound, can act as decoys, competitively inhibiting the binding of bacterial adhesins to their target receptors on host cells. By saturating the binding sites on the bacteria, soluble forms of these glycans can prevent the initial attachment required for colonization and infection. While the general principle of using glycan mimics to inhibit bacterial adhesion is well-established nih.govnih.govsigmaaldrich.com, further research is needed to fully elucidate the specific inhibitory mechanisms and potential therapeutic applications of this compound against a broader range of bacterial pathogens.

Glycosylation Patterns in Cellular Processes and Disease Models (excluding clinical applications)

Role in Cancer Progression Models (in vitro and animal studies)

The upregulation of sialyltransferases and the resulting hypersialylation of the cell surface are recognized hallmarks of various cancers in preclinical models. nih.gov This altered glycosylation, featuring terminal sialic acid residues like those in this compound, plays a significant role in promoting tumor metastasis through several mechanisms, including immune evasion and enhanced tumor cell survival, invasion, and migration. nih.gov

In vitro and animal models are crucial for dissecting these mechanisms. For instance, murine models composed of cell lines isolated from progressively advanced tumors demonstrate that cells from distant metastases exhibit significantly higher rates of motility and invasiveness compared to those from a primary tumor. lsuhsc.edu These models provide a platform to study the molecular changes, including glycosylation patterns, that drive cancer progression.

Hypersialylation has been shown to help cancer cells evade apoptosis (programmed cell death). nih.gov One studied mechanism involves the ST6Gal-I-mediated sialylation of the Fas receptor (FasR), which blocks the formation of the death-inducing signaling complex (DISC) and thereby disables apoptotic signaling. nih.gov Furthermore, the sialylated ligands on tumor cells can interact with Siglec receptors on immune cells. For example, the binding of sialylated mucin-1 to Siglec-9 on macrophages can induce a tumor-associated macrophage phenotype that promotes disease progression. nih.gov Similarly, multiple myeloma cells have been observed to evade NK cells by binding to Siglec-7 and Siglec-9. nih.gov The inhibition of NCAM polysialylation by molecules like this compound is another key area of study in cancer progression models, as this polysialylation is directly linked to enhanced cancer cell migration and invasion. nih.gov

| Model System | Observation | Associated Glycosylation Feature | Reference |

| Murine Embryonic Fibroblast Lines | Cell lines from distant metastases show increased motility and invasiveness. | General alterations in molecules driving tumorigenesis. | lsuhsc.edu |

| T47D Breast Cancer Cells | Express Siglec-9 ligands (e.g., sialylated mucin-1) that "educate" myeloid cells. | Sialylated Mucin-1 | nih.gov |

| Multiple Myeloma Cells | Evade Natural Killer (NK) cells. | Ligands for Siglec-7 and Siglec-9. | nih.gov |

| General Cancer Cell Models | Evasion of apoptosis. | ST6Gal-I-mediated hypersialylation of the Fas receptor. | nih.gov |

Impact on Cell Adhesion and Migration in Model Systems

The terminal sialic acid of glycans, as found in this compound, significantly influences cell-cell and cell-extracellular matrix (ECM) interactions, which are fundamental to adhesion and migration. Sialic acids can modulate the function of adhesion molecules such as integrins and cadherins. mdpi.com

Studies on breast cancer cell lines have provided specific insights into the role of α2,6 sialylation in cell adhesion. For example, in the highly metastatic MDA-MB-231 breast cancer cell line, integrins are heavily α2,6 sialylated, whereas this modification is almost undetectable on integrins in the less invasive MCF-7 cell line. nih.gov Research has shown that the enzymatic removal of these sialic acids (desialylation) from α2,6-sialylated integrins on MDA-MB-231 cells leads to an increase in their adhesion to ECM components like fibronectin and collagen IV. nih.gov Interestingly, this enhanced adhesion did not correlate with an increase in the migration or invasiveness of the cells in this particular model system. nih.gov This suggests a complex regulatory role for sialylation, where it can differentially affect adhesion and migration.

Cell migration is also influenced by the polysialylation of NCAM, a process linked to decreased cell-cell adhesion and enhanced motility. nih.gov As discussed previously, the overexpression of polysialic acid on NCAM is associated with cancer cell migration. Therefore, molecules like this compound are studied in model systems for their potential to inhibit this process and thereby reduce cell migration and invasion. nih.gov The adhesion and migration of cells are integrated functions where integrins act as primary transmembrane receptors that create dynamic links between the extracellular environment and the internal actin cytoskeleton. researchgate.net

| Cell Line / Model | Adhesion Molecule | Glycosylation State | Functional Impact |

| MDA-MB-231 (Breast Cancer) | Integrins (α2, α5, β1) | Heavily α2,6 sialylated | Desialylation increases adhesion to ECM but does not alter migration or invasion. nih.gov |

| MCF-7 (Breast Cancer) | Integrins (α2, α5, β1) | Nearly undetectable α2,6 sialylation | Lower baseline adhesion compared to desialylated MDA-MB-231 cells. nih.gov |

| General Cancer Models | NCAM | Overexpression of polysialylation | Promotes cancer cell migration, invasion, and metastasis. nih.gov |

Advanced Structural Characterization and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced NMR experiments are employed to overcome challenges like spectral overlap, which is common in carbohydrate analysis. researchgate.net For 6-Sialyllactosamine, NMR is used to determine not only its primary structure but also its conformational preferences and how they change upon binding to receptor proteins. frontiersin.orguni-tuebingen.de

Detailed Research Findings:

Conformational Epitope Mapping: Saturation Transfer Difference (STD) NMR is a key method for studying interactions. For this compound interacting with influenza virus hemagglutinin (subtypes H1 and H5), STD-NMR experiments revealed that all three sugar residues (Neu5Ac, Gal, and GlcNAc) are involved in the recognition process. frontiersin.orgnih.gov This contrasts with the related 3'-Sialyllactosamine, where the Neu5Ac residue is the primary determinant for interaction. frontiersin.org

Transferred NOESY (tr-NOESY): This technique provides information about the conformation of the ligand when it is bound to a protein. For this compound, tr-NOESY data suggests that the gt geometry (defined by specific torsion angles, see section 4.3) around the Neu5Acα2-6Gal linkage is the most populated conformation in both its free and protein-bound states. nih.gov

Nuclear Overhauser Effect (NOE): The observation of a specific NOE contact between the H5 proton of the N-acetylneuraminic acid (Neu5Ac) residue and the N-acetyl group (NHAc) of the N-acetylglucosamine (GlcNAc) residue is crucial. This contact indicates that the conformer with a φ angle of approximately -60° is the major one in solution. nih.govresearchgate.net The absence of certain NOEs across the α(2→6) linkage has been interpreted as evidence of a non-rigid, yet generally folded, conformation. researchgate.net

The following table summarizes typical proton (¹H) NMR chemical shift ranges for key residues in similar oligosaccharide structures. Exact shifts for this compound can vary based on experimental conditions.

| Residue/Group | Proton | Typical Chemical Shift (ppm) |

| N-acetylneuraminic acid (Neu5Ac) | H3ax | ~1.7-1.8 |

| H3eq | ~2.7-2.8 | |

| N-acetyl CH₃ | ~2.0 | |

| Galactose (Gal) | Anomeric H1 | ~4.4-4.5 |

| N-acetylglucosamine (GlcNAc) | Anomeric H1 | ~4.6-4.7 |

| N-acetyl CH₃ | ~2.0 |

Note: This table presents generalized data; specific values are highly dependent on solvent, temperature, and pH. ucl.ac.uk

Molecular Modeling and Computational Approaches to Conformational Analysis

To complement experimental NMR data, molecular modeling and computational methods are indispensable for exploring the conformational landscape of this compound. nih.govresearchgate.net These approaches provide a dynamic picture of the molecule's flexibility and its interactions.

Molecular Dynamics (MD) simulations, in particular, allow researchers to observe the time-dependent behavior of the molecule, revealing an ensemble of conformations that can exist in solution or when bound to a receptor. nih.govbiorxiv.orgacs.org These simulations can characterize structurally dissimilar binding conformations and their rapid interconversion. nih.gov

Detailed Research Findings:

Conformational Ensembles: MD simulations have shown that when this compound binds to proteins like influenza hemagglutinin, it doesn't adopt a single static structure. Instead, it exists as a dynamic equilibrium of a diverse set of conformations. biorxiv.orgacs.org This includes conformations previously identified in crystal structures as well as novel ones. nih.govbiorxiv.orgacs.org

Stabilizing Interactions: Computational studies have helped identify the forces that stabilize the predominant conformations. For the most populated gt conformer of this compound, intra-ligand van der Waals forces and hydrogen bonds between the Neu5Ac and GlcNAc residues are believed to provide stability. nih.govfrontiersin.org

Predictive Power: By generating ensembles of binding conformations, MD simulations can help predict how mutations in a receptor protein might affect binding affinity. biorxiv.orgacs.org For example, a novel conformation termed cis/g/tg was identified through simulations, which helped explain how certain mutations in avian influenza HA could increase its affinity for human-like receptors like this compound. nih.govacs.org

Modeling Tools: Specific tools like the GLYCAM-web carbohydrate builder are used to generate initial structures for simulations, which are then subjected to energy minimization and molecular dynamics using force fields like AMBER. frontiersin.orgresearchgate.netbeilstein-journals.org

Glycosidic Linkage Conformation and Flexibility

The conformation of the critical Neu5Acα2-6Gal linkage is described by three main torsion angles:

φ (phi): C1-C2-O6-C6'

ψ (psi): C2-O6-C6'-C5'

ω (omega): O6-C6'-C5'-O5' beilstein-journals.orgresearchgate.net

Detailed Research Findings:

Predominant Conformation: Extensive NMR and computational studies have revealed that while several conformations are possible, one is particularly dominant in solution. nih.govfrontiersin.org The φ angle typically explores values around -60° (the -g conformer) and 180° (the t conformer). nih.govresearchgate.netresearchgate.net The ψ angle remains relatively stable at around 180°. nih.govresearchgate.net The ω angle can adopt values of 60° (gt), 180° (tg), or -60° (gg). nih.govfrontiersin.orgbeilstein-journals.org The most populated state in solution is the gt conformer, with torsion angles of approximately -60° (φ), 180° (ψ), and 60° (ω). nih.govfrontiersin.org

Umbrella-like Topology: This preferred gt conformation forces the this compound molecule into a bent, "umbrella-like" shape. nih.govresearchgate.net This topology is defined by an angle (θ) between the C2 atom of Neu5Ac and the C1 atoms of Gal and GlcNAc, which is generally less than 110°. researchgate.net

Flexibility and Binding: The flexibility of the glycosidic linkages allows the molecule to adopt different shapes. When interacting with different receptor binding sites, this compound can be conformationally selected or induced to fit. nih.gov However, studies suggest that for this specific trisaccharide, the predominant solution conformation (gt) is also the one most often selected upon binding to receptors. nih.gov

The table below summarizes the possible conformers for the Neu5Acα2-6Gal linkage in this compound.

| Conformer Name | φ (phi) Angle (C1-C2-O-C6') | ψ (psi) Angle (C2-O-C6'-C5') | ω (omega) Angle (O-C6'-C5'-O5') | Population in Solution |

| gt | ~ -60° (-g) | ~ 180° | ~ 60° | Major |

| t | ~ 180° (t) | ~ 180° | Varies (tg, gt, gg) | Minor |

Table based on data from multiple conformational studies. nih.govfrontiersin.orgresearchgate.net

Research Methodologies for Synthesis and Production

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical methods to construct complex carbohydrates like 6'-SLN. researchgate.net This approach is powerful for creating sialylated epitopes for research by using enzymes like sialyltransferases to attach sialic acid to a chemically or enzymatically prepared lactosamine acceptor. nih.gov

Researchers have successfully developed one-pot, two-step multienzymatic approaches that begin with either commercial or in situ-produced LacNAc. acs.orgfigshare.com In these systems, enzymes such as sialic acid aldolase (B8822740) and CMP-Neu5Ac synthetase are used to generate CMP-Neu5Ac from less expensive precursors. acs.org Subsequently, an α-2,6-sialyltransferase, such as Photobacterium damsela α-2,6-sialyltransferase (Pd2,6ST), catalyzes the final transfer of N-acetylneuraminic acid (Neu5Ac) to the LacNAc acceptor to form the desired α2,6 linkage. acs.orgmdpi.com These integrated systems, which often include a regeneration cycle for cofactors like cytidine (B196190) 5'-triphosphate (CTP), have achieved near-quantitative yields. acs.orgacs.org

| Enzyme System Component | Source Organism | Function in 6'-SLN Synthesis |

| α-2,6-Sialyltransferase (Pd2,6ST) | Photobacterium damsela | Catalyzes the transfer of Neu5Ac to LacNAc to form the α2,6 linkage. acs.orgmdpi.com |

| CMP-Sialic Acid Synthetase (NmCSS) | Neisseria meningitidis | Synthesizes the activated sugar donor CMP-Neu5Ac. researchgate.netmdpi.com |

| Sialic Acid Aldolase | N/A | Used for in situ generation of sialic acid from precursors. acs.orgsci-hub.se |

| β1,4-Galactosyltransferase (NmLgtB) | Neisseria meningitidis | Used for in situ synthesis of the LacNAc acceptor from GlcNAc. mdpi.com |

| UDP-galactose C4-epimerase (GalE) | Escherichia coli | Interconverts UDP-glucose and UDP-galactose for the galactosylation step. mdpi.com |

Significant efforts have been directed toward optimizing and scaling up the enzymatic synthesis of 6'-SLN to meet potential industrial demands. figshare.comacs.orgnih.gov Optimization studies have focused on reaction engineering, including detailed kinetic analyses and process modeling, to identify and overcome bottlenecks like product inhibition. researchgate.net

Key parameters optimized include pH, temperature, substrate concentrations, and cofactor supplementation. For instance, conducting the synthesis at a neutral pH of 7.0 and supplementing the reaction with polyphosphate (polyP6) in batches has been shown to significantly improve yields. acs.orgnih.gov By optimizing these conditions, researchers have successfully transitioned the synthesis from laboratory-scale to larger bioreactors. In one notable study, the enzymatic synthesis of 6'-SLN was conducted at a 5-liter scale, achieving a yield of 96.1% and producing 259.2 grams of the final product. acs.orgfigshare.comnih.gov This demonstrates the viability of these enzymatic pathways for large-scale, cost-effective production. acs.orgfigshare.com

| Parameter | Optimized Condition | Outcome | Reference |

| Reaction Scale | 5 Liters | 259.2 g of 6'-SLN produced | acs.orgnih.gov |

| Yield | 96.1% | High-efficiency conversion | acs.orgnih.gov |

| pH | 7.0 | Enhanced enzyme activity and stability | acs.orgnih.gov |

| Substrate | In situ-produced LacNAc | Reduced cost by eliminating acceptor purification | acs.orgacs.orgnih.gov |

| Supplementation | PolyP6 (in batches) | Improved yield to 95.0% in batch process | acs.orgnih.gov |

The regioselectivity of glycosyltransferases is crucial for producing a single, well-defined isomer like 6'-SLN. While many natural sialyltransferases exhibit high fidelity, protein engineering has been employed to enhance their properties or alter their specificity for research purposes. acs.orgnih.gov Scientists have successfully redesigned the α2,6-sialyltransferase from Photobacterium damselae (Pd2,6ST) to achieve strict regioselectivity for terminal α2,6-sialylation. acs.org

Through a "bump-and-hole" strategy targeting the acceptor binding pocket, specific mutations were introduced. A double mutant, A200Y/S232Y, was identified as a superior enzyme that efficiently catalyzes the α2,6-sialylation of terminal galactose residues while remaining flexible toward the donor substrate, accepting Neu5Ac, Neu5Gc, and KDN. acs.org Similarly, a double mutant of α2,6-sialyltransferase from Pasteurella dagmatis has been used to synthesize 6'-SLN with a reported yield of 71%. acs.org These engineered enzymes are powerful tools for the controlled synthesis of complex sialosides. researchgate.net

Solid-Phase Enzymatic Synthesis Approaches

Solid-phase oligosaccharide synthesis (SPOS) offers advantages over liquid-phase methods, including simplified purification, as intermediates remain bound to a solid support. mdpi.com This methodology has been successfully applied to the enzymatic synthesis of 6'-SLN and its derivatives. mdpi.comresearchgate.net

In a representative approach, a starting sugar, such as biotinylated N-acetylglucosamine, is immobilized on a solid support like magnetic beads. mdpi.comresearchgate.net The glycan chain is then elongated through sequential one-pot multienzyme (OPME) reactions. For the synthesis of 6'-SLN, this involves a galactosylation step to form lactosamine, followed by a sialylation step using an α-2,6-sialyltransferase. mdpi.com

To overcome challenges associated with inefficient mixing in solid-phase reactions, novel technologies have been integrated. The use of ultrahigh-frequency-acoustofluidics (UHFA) creates microfluidic acoustic streaming vortices that enhance mixing, leading to significantly improved reaction yields. mdpi.comresearchgate.net In one study, UHFA-based solid-phase synthesis of biotinylated 6'-SLN on magnetic beads achieved a yield of 64.4%, a marked improvement over the 49.5% yield obtained using conventional Eppendorf tube-based methods. mdpi.comresearchgate.net

Design and Synthesis of Functionalized Glycoconjugate Derivatives for Research (e.g., biotinylation)

Functionalized derivatives of 6'-SLN are invaluable tools in glycobiology for studying glycan-protein interactions, developing diagnostic probes, and assessing viral binding specificity. nih.govmdpi.comsemanticscholar.org Biotinylation is a common functionalization strategy due to the high-affinity, non-covalent interaction between biotin (B1667282) and avidin (B1170675) or streptavidin, which is widely exploited for immobilization and detection assays. mdpi.comsemanticscholar.org

The synthesis of biotinylated 6'-SLN is typically achieved through a chemoenzymatic strategy. mdpi.comresearchgate.net This process often starts with the chemical synthesis of a biotin-tagged acceptor, such as biotin-labeled N-acetylglucosamine (Biotin-GlcNAc). mdpi.comresearchgate.net This functionalized acceptor is then subjected to sequential enzymatic reactions in solution. A one-pot, two-enzyme system first introduces a galactose unit to form biotinylated lactosamine, followed by a second enzymatic step where an α-2,6-sialyltransferase adds the sialic acid moiety. mdpi.com This liquid-phase approach has proven highly effective, with reported yields of approximately 95%. mdpi.comsemanticscholar.org

Beyond biotinylation, other functional tags have been incorporated. For example, imidazolium-tagged 6'-sialyllactosamine probes have been prepared chemoenzymatically to facilitate the analysis of glycosyltransferase activity by mass spectrometry. nih.gov These functionalized glycoconjugates, including multivalent nanoparticles bearing 6'-sialyllactosamine, are crucial for investigating the binding preferences of influenza virus hemagglutinins and for developing novel diagnostic and therapeutic tools. nih.govacs.org

| Functional Derivative | Synthesis Strategy | Key Enzymes/Reagents | Application |

| Biotinylated 6'-Sialyllactosamine | Chemoenzymatic (Liquid-Phase) | Biotin-GlcNAc acceptor, NmLgtB, Pd2,6ST | Probes for glycan-protein interactions, influenza virus binding assays. mdpi.comsemanticscholar.org |

| Biotinylated 6'-Sialyllactosamine | Solid-Phase Enzymatic Synthesis (UHFA) | Immobilized Biotin-GlcNAc, OPME modules | Simplified purification for research probes. mdpi.comresearchgate.net |

| Imidazolium-Tagged 6'-Sialyllactosamine | Chemoenzymatic | Imidazolium-tagged acceptor, α-2,6-ST | Probing glycosyltransferase activity by LC-MS. nih.gov |

| 6'-Sialyllactosamine Nanoparticles | Chemical conjugation | Gold nanoparticles, polymer linkers | Multivalent probes for studying influenza hemagglutinin binding specificity. nih.govacs.org |

An in-depth examination of the analytical and bioanalytical methodologies is crucial for understanding the biological functions and interactions of 6-Sialyllactosamine. Researchers employ a sophisticated array of techniques to separate, quantify, and characterize this sialylated trisaccharide, as well as to probe its binding affinities with various biological partners. These methods range from high-resolution chromatography and mass spectrometry for structural elucidation to sensitive biosensor and microarray technologies for interaction profiling.

Future Directions and Emerging Research Frontiers

Development of Glycan-Based Therapeutics and Prophylactics in Research Models (excluding clinical trials)

Research into 6-Sialyllactosamine is fueling the development of innovative glycan-based strategies to combat diseases. These approaches, tested in various research models, leverage the compound's ability to interfere with pathological biological interactions.

The ability of this compound to inhibit the attachment of pathogens to host cells is a promising area of research. By acting as a soluble decoy, it can prevent the initial step of infection. frontiersin.org

Escherichia coli and Pseudomonas aeruginosa: Studies have demonstrated that 6'-Sialyllactose (6'-SL), a closely related compound, exhibits a significant anti-adhesive effect against Escherichia coli O119 by reducing its attachment to Caco-2 intestinal cells. frontiersin.orgresearchgate.net However, this effect was not observed for Salmonella fyris. frontiersin.orgresearchgate.net Furthermore, 6'-SL has been shown to effectively inhibit the invasion of pneumocytes by Pseudomonas aeruginosa strains. frontiersin.orgteagasc.ie

Streptococcus pneumoniae: Research on bovine milk oligosaccharides, which contain 6'-SL, indicates their potential as anti-adhesive agents against the respiratory pathogen Streptococcus pneumoniae. teagasc.ie

Other Pathogens: Various pathogens, including Mycoplasma genitalium and Moraxella catarrhalis, are known to bind to α2–6 sialyllactose structures on host cells. nih.gov This makes this compound and its derivatives potential candidates for developing anti-adhesive therapies to prevent infections caused by these microbes.

Table 1: Anti-adhesive Effects of this compound/6'-Sialyllactose in Research Models

| Pathogen | Model System | Observed Effect | Reference(s) |

| Escherichia coli O119 | Caco-2 Cells | Significant reduction in adhesion | frontiersin.orgresearchgate.net |

| Salmonella fyris | Caco-2 Cells | No significant effect on adhesion | frontiersin.orgresearchgate.net |

| Pseudomonas aeruginosa | Pneumocytes | Inhibition of cell invasion | frontiersin.orgteagasc.ie |

| Streptococcus pneumoniae | Respiratory Cells | Potential anti-adhesive activity | teagasc.ie |

Multivalency, the simultaneous binding of multiple ligands on one entity to multiple receptors on another, is a key principle in biological recognition. researchgate.net Researchers are creating multivalent glycoconjugates that display multiple this compound units to enhance their binding affinity and efficacy as therapeutic agents. rsc.orgnih.gov These complex structures, such as glycopolymers and glyconanoparticles, can potently interfere with pathogen adhesion. rsc.orgnih.govresearchgate.net

Influenza Virus Inhibition: Polyglycerols decorated with 6′-sialyllactose have been designed to target the influenza virus. acs.org By presenting multiple binding sites, these multivalent structures can more effectively block the virus from attaching to host cells. acs.org

Virus-Mimicking Nanoparticles: Studies using recombinant hemagglutinin (rHA) nanoparticles as a mimic for the influenza virus have shown that these particles have a very high affinity (in the low nanomolar range) for surfaces functionalized with 2,this compound (SLN). acs.org

Gold Nanoparticles (AuNPs): Multivalent gold nanoparticles bearing α2,this compound have been developed to study and inhibit influenza hemagglutinins. researchgate.netresearchgate.netacs.orgnih.gov Research shows that presenting the glycan in a multivalent format can significantly alter the binding affinity and selectivity for different viral strains compared to the monovalent form. acs.orgnih.gov

The specific recognition of this compound by viral proteins, particularly influenza hemagglutinin, makes it a cornerstone of novel antiviral strategies. nih.gov

Decoy Receptors: Sialylated human milk oligosaccharides (HMOs) containing the sialic acid-α2,6 galactose (SA-α2,6Gal) epitope, the core of this compound, can act as soluble decoy receptors. frontiersin.org They bind to viruses like the human influenza virus, preventing them from attaching to their actual receptors on host cells. frontiersin.org

Virucidal Compounds: A compound named CD-6′SLN, which is a this compound-modified β-cyclodextrin, has shown potential as an anti-influenza drug. mdpi.comepfl.ch In research models, it was found to irreversibly deactivate influenza virions. mdpi.com Studies in mice infected with H1N1 showed that CD-6'SLN improved survival rates. epfl.ch

Resistance Studies: More recent research in human airway epithelia (HAE) models has investigated the potential for viruses to develop resistance to HA-targeting compounds like CD-6'SLN. flu.org.cn These studies are crucial for understanding the long-term viability of such antiviral strategies. flu.org.cn

Elucidation of Novel Receptors and Binding Partners

Binding Specificity: Human influenza viruses are generally known to bind to α2-6 linked sialic acids, like this compound, which are prevalent on epithelial cells in the human trachea. nih.govnih.gov In contrast, avian influenza viruses typically prefer α2,3-linked sialic acids. nih.gov

Conformational Flexibility: Molecular dynamics simulations have revealed that this compound can adopt different conformations when binding to hemagglutinin. nih.gov These studies have identified novel binding modes that were not previously observed through static methods like X-ray crystallography. nih.gov

Influence of Glycan Structure: The binding affinity is not solely determined by the terminal this compound. Other factors, such as the length of the underlying glycan chain and other modifications like fucosylation or sulfation, also play a significant role in modulating the binding strength and specificity of viral proteins. nih.gov For instance, some H3N2 viruses have shown a preference for longer α2,6 sialylated chains. mdpi.com

Table 2: Binding Partners and Specificity of this compound

| Binding Partner | Key Findings | Significance | Reference(s) |

| Human Influenza Hemagglutinin (HA) | Preferential binding to α2-6 linked sialosides like this compound. | Determines host tropism and is a primary target for antivirals. | nih.govresearchgate.netnih.gov |

| Swine Influenza Hemagglutinin (HA) | Conserved specificity for α2-6-sialoside receptors, similar to human strains. | Suggests analogous selection pressures in swine and human hosts. | usda.govdovepress.com |

| Avian Influenza Hemagglutinin (HA) | Typically binds α2,3-linked sialic acids, but multivalent 6-SLN can show cross-affinity. | Understanding the potential for zoonotic transmission. | acs.orgnih.gov |

Advancements in Glycan Engineering and Synthetic Biology Approaches

The chemical synthesis and biological production of complex glycans like this compound are challenging. Advances in glycan engineering and synthetic biology are overcoming these hurdles, enabling the production of these molecules for research and therapeutic development.

Glycoengineering in Plants: Efforts are underway to engineer plants to produce complex mammalian-type glycans. frontiersin.org This involves introducing the necessary enzymatic machinery, such as α2,6-sialyltransferases, into plant cells to enable them to synthesize specific structures like those containing this compound. frontiersin.org

Therapeutic Protein Modulation: Sialylation, the addition of sialic acid residues, is a critical aspect of glycoengineering for therapeutic proteins. nih.gov Controlling the type and extent of sialylation, including the formation of this compound terminals, can significantly impact the efficacy and safety of biologic drugs. nih.gov

Synthetic Chemistry: Chemical synthesis provides precise control over the structure of glycan molecules. Robust strategies like "click chemistry" are being used to construct complex glycodendrimers and other multivalent scaffolds decorated with this compound to mimic natural glycan presentations. researchgate.net

Interdisciplinary Research Integrating Glycomics, Structural Biology, and Computational Chemistry

Understanding the function of this compound requires a multifaceted approach that combines several scientific disciplines. griffith.edu.auimperial.ac.uk The integration of glycomics, structural biology, and computational chemistry provides a comprehensive picture of the molecule's role in biological systems.

Integrated "Omics": Researchers are combining glycomics (the study of the entire set of glycans in an organism), proteomics, and glycoproteomics to analyze the glycosylation of viral proteins like hemagglutinin. nih.gov This provides a detailed view of the actual glycan structures present on the virus and how they change in response to pressures from the host immune system. nih.gov

Structural and Computational Synergy: Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide static snapshots of how this compound interacts with its binding partners. beilstein-journals.org These are complemented by computational chemistry and molecular dynamics simulations, which can model the flexibility and dynamics of these interactions over time. nih.govnih.gov This synergy is essential for understanding the structural basis for the specific recognition of this glycan. nih.gov

Software and Database Development: New software tools are being developed to leverage data from different fields. For example, the Privateer software integrates glycomics data from mass spectrometry databases to improve the validation of 3D glycoprotein (B1211001) structures obtained through crystallography or cryo-EM. beilstein-journals.org

This interdisciplinary approach is accelerating our understanding of glycan-mediated processes and is crucial for the rational design of new diagnostics and therapeutics based on molecules like this compound.

Q & A

Q. How can researchers ensure reproducibility in this compound interaction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.